molecular formula C10H7ClO4 B2856839 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid CAS No. 38053-20-2

4-(4-Chlorophenyl)-2,4-dioxobutanoic acid

Cat. No.: B2856839
CAS No.: 38053-20-2
M. Wt: 226.61
InChI Key: REKRWOUHJMMFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 2,4-Dioxobutanoic Acid Scaffolds in Medicinal Chemistry and Chemical Biology

The 2,4-dioxobutanoic acid scaffold, also known as the β-diketo acid pharmacophore, is a key structural element in a variety of biologically active compounds. This scaffold's ability to chelate metal ions is central to its function as an inhibitor of several metalloenzymes. For instance, derivatives of this scaffold have been identified as highly selective inhibitors of influenza virus polymerase, a crucial enzyme for viral replication. researchgate.net These compounds function by binding to metal ions within the enzyme's active site, thereby blocking its endonuclease activity. researchgate.net

Beyond antiviral applications, 4-substituted 2,4-dioxobutanoic acids have demonstrated potent inhibitory activity against other enzymes, such as glycolic acid oxidase. nih.gov This enzyme is involved in metabolic pathways, and its inhibition has potential therapeutic implications. Furthermore, the versatility of the 2,4-dioxobutanoic acid core has been leveraged to develop compounds with potential neuroprotective, anti-inflammatory, and neuropsychotropic activities. chimicatechnoacta.ruresearchgate.netnih.gov The ability to modify the substituent at the 4-position allows for the fine-tuning of the molecule's properties to achieve desired biological effects. nih.govresearchgate.net

Biological Target/ApplicationTherapeutic AreaExample Scaffold/Derivative
Influenza Polymerase EndonucleaseAntiviral4-Substituted 2-dioxobutyric acids
Glycolic Acid OxidaseMetabolic Disorders4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid
Kynurenine-3-hydroxylaseNeuroprotection4-Aryl-2-hydroxy-4-oxobut-2-enoic acids
Central Nervous SystemAnxiety and DepressionSalts of 4-methoxyphenyl-4-oxobut-2-enoic acid
Inflammatory PathwaysAnti-inflammatorySubstituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids

Significance of 4-(4-Chlorophenyl)-2,4-dioxobutanoic Acid as a Core Structure for Derivative Development

This compound serves as a particularly important core structure, or "scaffold," for the creation of new derivative compounds. ontosight.ai The presence of the 4-chlorophenyl group is significant as the chlorine atom, a halogen, can influence the compound's electronic properties, lipophilicity, and metabolic stability. These factors are crucial in drug design for determining how a molecule interacts with its biological target and behaves within the body.

Researchers have utilized this core structure to synthesize a variety of new molecules with diverse pharmacological activities. For example, derivatives have been developed that show potential as analgesic (pain-relieving) agents. nih.gov Other modifications have led to compounds with anti-inflammatory and antimicrobial properties. ontosight.ai The versatility of the this compound scaffold allows chemists to systematically alter different parts of the molecule to optimize its biological activity and explore its potential for treating a range of conditions. This strategic modification is a cornerstone of modern drug discovery, aiming to enhance efficacy and specificity. nih.gov

Derivative ClassReported Biological ActivitySignificance of Core Structure
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesAnalgesicProvides a foundational structure for building molecules that interact with pain pathways. nih.gov
Glutaric acid-amide derivatives (e.g., 4-[(4-chlorophenyl)carbamoyl]butanoic Acid)Potential anti-bacterialThe chlorophenyl moiety is a key component in derivatives studied for various biological activities.
Metabolites of anti-hyperlipidemic drugs (e.g., Fenofibrate)Anti-hyperlipidemicThe 4-chlorophenyl group is a common feature in drugs like fenofibrate, and understanding its metabolites is crucial. nih.gov
2-methylenehydrazino-4-(4-chlorophenyl)-4-oxobut-2-enoic acid estersAnti-inflammatory, Analgesic, AntimicrobialThe 4-chlorophenyl group contributes to the overall biological profile of these multi-active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-2,4-dioxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-7-3-1-6(2-4-7)8(12)5-9(13)10(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKRWOUHJMMFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl 2,4 Dioxobutanoic Acid and Its Derivatives

Established Synthetic Routes for 4-(4-Chlorophenyl)-2,4-dioxobutanoic Acid

The synthesis of this compound is primarily achieved through well-established organic reactions, including condensation and derivatization pathways.

Condensation Reactions in this compound Synthesis

Condensation reactions are a fundamental approach for constructing the carbon skeleton of 4-aryl-2,4-dioxobutanoic acids. One of the principal methods is a Claisen-Schmidt type condensation between an appropriately substituted benzaldehyde (B42025) and pyruvic acid. Specifically, this compound can be synthesized through the condensation of 4-chlorobenzaldehyde (B46862) with pyruvic acid.

Another significant condensation method is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound with a succinic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. For the synthesis of the title compound, chlorobenzene (B131634) can be reacted with succinic anhydride. While this reaction can sometimes be a lower-yield side-reaction in processes aimed at other products, it remains a classic and viable route to the 4-(4-chlorophenyl)-4-oxobutanoic acid core structure, which is a direct precursor that can be further oxidized to the dioxo compound. google.com

Derivatization from Related Dioxobutanoic Acid Precursors

The target carboxylic acid can also be prepared by derivatization from its corresponding ester precursors. Alkyl 4-(4-chlorophenyl)-2,4-dioxobutanoates can be synthesized and subsequently hydrolyzed to yield the final acid. A common method for this transformation is saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) in an ethanol-water mixture, followed by acidification. researchgate.net This straightforward hydrolysis is a key final step in many synthetic sequences where the carboxylic acid functionality is protected as an ester to prevent unwanted side reactions during earlier steps. researchgate.netnih.govuaeh.edu.mx

Synthesis of Advanced this compound Derivatives

The this compound core is a versatile starting point for the synthesis of more complex molecules and advanced derivatives through various chemical transformations.

Design and Synthesis of Substituted Aryl- and Heteroaryl-Dioxobutanoic Acid Derivatives

The reactivity of the dioxobutanoic acid moiety allows for the synthesis of a wide range of derivatives. The carbonyl and enol functionalities serve as handles for further modification. For example, treating 4-aryl-2,4-dioxobutanoic acids or their alkyl esters with diazomethane (B1218177) can yield O-alkyl derivatives, such as alkyl 4-aryl-2-methoxy-4-oxo-2-butenoates. researchgate.netresearchgate.netpleiades.online

Furthermore, these compounds are valuable precursors for synthesizing heterocyclic derivatives. Reaction with hydrazines can lead to the formation of pyrazole (B372694) and dihydropyrazole structures. researchgate.netresearchgate.netpleiades.online Similarly, reaction with furan-2-carbohydrazide (B108491) produces substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ru The synthesis of various 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives has also been described as potent enzyme inhibitors. nih.gov

ReactantReagent(s)Derivative Type
4-Aryl-2,4-dioxobutanoic acids/estersDiazomethaneO-Alkyl ethers (e.g., 2-methoxy-4-oxo-2-butenoates)
4-Aryl-2,4-dioxobutanoic acidsSubstituted hydrazinesPyrazoles / Dihydropyrazoles
Substituted 2,4-dioxobutanoic acidsFuran-2-carbohydrazide2-Hydrazono-4-oxobutanoic acids
4-Aryl-2,4-dioxobutanoate estersHydroxylamine (B1172632)Isoxazole carboxylates

Intramolecular Cyclization and Decyclization Reactions of Dioxobutanoic Acid Analogs

Derivatives of dioxobutanoic acids are excellent substrates for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids can undergo intramolecular cyclization in the presence of a dehydrating agent like propionic anhydride to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru

In another example of cyclization, ethyl 2,4-dioxobutanoates, which exist in their enol form, can be cyclized into ethyl isoxazole-3-carboxylates by reacting them with hydroxylamine hydrochloride in refluxing ethanol. researchgate.net These cyclization products can, in turn, serve as intermediates for further reactions. Decyclization reactions have also been observed, where N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides can be converted into methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates under the action of methanol.

Starting MaterialReagent(s)/ConditionsCyclized Product
2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acidsPropionic anhydrideN'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides
Ethyl 2,4-dioxobutanoatesHydroxylamine hydrochloride, Ethanol, RefluxEthyl isoxazole-3-carboxylates

Asymmetric Synthesis Approaches for Chiral Dioxobutanoic Acid Derivatives

The development of asymmetric methods is crucial for producing enantiomerically pure chiral compounds for various applications. While specific examples for this compound are not extensively detailed, general strategies in asymmetric synthesis are applicable to this class of molecules.

One powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing a subsequent reaction to proceed with high stereoselectivity. For instance, recyclable chiral auxiliaries have been used to form Ni(II) complexes with glycine (B1666218) Schiff bases, which are then alkylated asymmetrically. mdpi.com After the reaction, the auxiliary is removed, yielding the chiral product. mdpi.comnih.gov

Catalytic asymmetric synthesis represents another key strategy. This involves using a chiral catalyst to control the stereochemical outcome of a reaction. Examples include N-heterocyclic carbene (NHC) catalysis for enantioselective aldol (B89426) reactions to desymmetrize achiral diketones. nih.gov Chiral Lewis acid catalysts, such as those based on bis(oxazoline)-metal complexes, are effective in promoting asymmetric aldol and Diels-Alder reactions, which can be used to construct chiral skeletons. purdue.edu These established asymmetric methodologies provide a clear framework for the potential enantioselective synthesis of chiral derivatives of this compound.

Chemical Reactivity and Functional Group Interconversions of this compound Scaffolds

Oxidation and Reduction Pathways

The redox chemistry of 4-aryl-2,4-dioxobutanoic acids, including the 4-chloro substituted variant, is a subject of scientific inquiry, particularly concerning the electrochemical behavior of the dioxobutanoic moiety. This part of the molecule is recognized as the primary electrophore and is crucial for interactions with metal ions in biological systems.

Electrochemical studies on a series of 4-aryl-2,4-dioxobutanoic acids have revealed that the reduction process at an electrode surface involves an equal number of protons and electrons. shd-pub.org.rsresearchgate.net The reduction potentials are influenced by the substitution pattern on the aryl ring, which affects the torsion between the phenyl group and the adjacent keto group. shd-pub.org.rsresearchgate.net

Chemical reduction of the carbonyl groups in the this compound scaffold can be achieved using various reducing agents. A notable example, by analogy with related 4-aryl-4-oxoesters, is the use of sodium borohydride (B1222165) (NaBH₄) in methanol. This reagent has been shown to be effective in reducing both the keto and ester functionalities in similar structures to yield 1-aryl-1,4-butanediols. beilstein-journals.orgnih.govnih.gov This suggests that this compound could potentially be reduced to 4-(4-chlorophenyl)butane-1,2,4-triol under similar conditions, although the carboxylic acid group is generally less reactive than a ketone or ester towards NaBH₄. The selective reduction of the keto groups to form hydroxyl groups, yielding compounds such as 4-(4-chlorophenyl)-4-hydroxy-2-oxobutanoic acid or 4-(4-chlorophenyl)-2,4-dihydroxybutanoic acid, is also a plausible transformation, likely achievable under carefully controlled reaction conditions with milder reducing agents. researchgate.netrsc.org

The following table summarizes potential reduction products of this compound.

Starting MaterialReagentPotential Product(s)Reaction Type
This compoundSodium Borohydride (NaBH₄)4-(4-Chlorophenyl)-4-hydroxy-2-oxobutanoic acidSelective Ketone Reduction
This compoundSodium Borohydride (NaBH₄)4-(4-Chlorophenyl)-2,4-dihydroxybutanoic acidDi-ketone Reduction
This compoundStronger reducing agents (e.g., LiAlH₄)4-(4-Chlorophenyl)butane-1,2,4-triolKetone and Carboxylic Acid Reduction

Detailed research into the specific oxidation pathways for this compound is less documented in readily available literature. However, the presence of the dicarbonyl system suggests that oxidative cleavage could be possible under strong oxidizing conditions, potentially leading to the formation of 4-chlorobenzoic acid and other smaller carboxylic acid fragments.

Substitution Reactions

The this compound scaffold offers several sites for substitution reactions, both on the aromatic ring and on the aliphatic chain.

The chlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro and the dioxobutanoic acid substituents. However, under forcing conditions, reactions such as nitration or further halogenation could potentially occur, with the incoming electrophile likely directed to the positions ortho to the chloro group.

More facile are likely the reactions involving the enolizable protons on the butanoic acid chain. The presence of two keto groups enhances the acidity of the methylene (B1212753) protons at the C3 position, making this site susceptible to attack by electrophiles. For instance, α-bromination of carbonyl compounds is a well-established reaction, and it is conceivable that this compound could undergo bromination at the C3 position using a suitable brominating agent like pyridine (B92270) hydrobromide perbromide in a solvent such as acetic acid. nih.gov

Furthermore, the carboxylic acid and ketone functionalities can undergo nucleophilic attack, leading to a variety of functional group interconversions. For example, reaction with diazoalkanes, such as diazomethane, has been shown to convert 4-aryl-2,4-dioxobutanoic acids into their corresponding methyl esters and can also lead to the formation of O-alkyl derivatives and substituted pyrazoles. pleiades.onlineresearchgate.net The carbonyl groups can also react with organometallic reagents, such as Grignard or organolithium reagents. libretexts.orglibretexts.org These powerful nucleophiles would be expected to add to one or both of the keto groups, leading to the formation of tertiary alcohols after acidic workup. However, the acidic proton of the carboxylic acid would need to be considered, as it would be readily deprotonated by such strong bases.

The following table outlines potential substitution and functional group interconversion reactions for the this compound scaffold.

Reaction TypeReagent(s)Potential Product(s)Site of Reaction
EsterificationDiazomethaneMethyl 4-(4-chlorophenyl)-2,4-dioxobutanoateCarboxylic Acid
α-HalogenationPyridine hydrobromide perbromide3-Bromo-4-(4-chlorophenyl)-2,4-dioxobutanoic acidC3 of butanoic acid chain
Nucleophilic AdditionGrignard Reagent (e.g., CH₃MgBr)Tertiary alcohol adductsC2 and/or C4 keto groups
CyclocondensationHydrazine derivativesPyridazinone or other heterocyclic derivativesDicarbonyl moiety

Advanced Spectroscopic and Structural Characterization of 4 4 Chlorophenyl 2,4 Dioxobutanoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 4-aryl-2,4-dioxobutanoic acids, NMR is particularly insightful for analyzing the complex tautomeric equilibria that these molecules exhibit.

¹H and ¹³C NMR Investigations

In a study of 4PDA, ¹H NMR spectroscopy revealed the presence of multiple tautomeric forms in solution. bg.ac.rs The chemical shifts of the aromatic protons are influenced by the electronic environment, which changes depending on the tautomeric form and the ionization state of the molecule. As the molecule transitions from its neutral to dianionic form with increasing pH, the electron density on the dioxobutanoic moiety increases, and this change is inductively transferred to the aromatic ring, causing the aromatic proton signals to shift upfield. bg.ac.rs

For the non-aromatic portion of the molecule, the chemical shifts are highly dependent on the specific tautomer present. For instance, signals corresponding to the enol forms would show characteristic shifts for the vinyl proton. Due to the complexity of the tautomeric and protolytic equilibria, the observed NMR spectra are often a weighted average of the signals from the different species present in solution.

The following table provides a general overview of expected ¹H and ¹³C NMR chemical shifts for the core structure of a 4-aryl-2,4-dioxobutanoic acid, based on general chemical shift ranges and data for analogous compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 140
Methine/Methylene (B1212753) CH/CH₂3.0 - 5.0 (keto), 6.0 - 7.0 (enol)40 - 60 (keto), 90 - 110 (enol)
Carboxylic Acid OH10.0 - 13.0165 - 185
Ketone C=O-190 - 210

Protolytic Equilibria and Tautomeric Forms of 2,4-Dioxobutanoic Acids in Solution

Aromatic 2,4-dioxobutanoic acids, including 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, exist in a complex equilibrium of tautomeric forms in solution. bg.ac.rsresearchgate.net These forms primarily include the diketo form and two enol forms. The position of this equilibrium is highly sensitive to the pH of the solution. bg.ac.rs

Studies on 4-phenyl-2,4-dioxobutanoic acid have shown that in highly acidic media, the most abundant tautomer is the enol form where the keto group is closer to the phenyl ring. bg.ac.rs As the pH increases, a mixture of two ionic forms of the acid coexists. In alkaline media, the compound is predominantly in its dianionic form. bg.ac.rsherts.ac.uk In this state, the π-electrons are delocalized over the entire keto-enol moiety, making it difficult to distinguish between the tautomers using NMR spectroscopy. bg.ac.rsherts.ac.uk

The protolytic equilibria of a series of 4-aryl-2,4-dioxobutanoic acids have been investigated, revealing two distinct pKa values corresponding to the carboxylic acid proton and the enolic proton. The exact pKa values are influenced by the substituent on the phenyl ring. The ¹H-NMR spectrum of 4-phenyl-2,4-dioxobutanoic acid has confirmed the existence of all tautomeric forms in solution. researchgate.net The equilibrium between these forms is also affected by the solvent, with protic solvents potentially favoring different tautomers compared to aprotic solvents through hydrogen bonding interactions. bg.ac.rs

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

While specific FT-IR and FT-Raman spectra for this compound are not detailed in the provided search results, data for a related compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, can offer insights into the expected vibrational modes. mdpi.com

In the FT-IR spectrum of the dichlorophenyl analog, characteristic absorptions were observed for the carboxylic acid O-H stretch (around 2887 cm⁻¹), the amide N-H stretch (around 3283 cm⁻¹), the carboxylic acid C=O stretch (around 1695 cm⁻¹), the amide C=O stretch (around 1653 cm⁻¹), and the aromatic C=C stretching vibrations (around 1578 cm⁻¹). mdpi.com

For this compound, one would expect to observe:

O-H stretching: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O stretching: Multiple strong bands corresponding to the carboxylic acid carbonyl group and the two ketone carbonyl groups. The exact positions of these bands would be sensitive to the tautomeric form present.

C=C stretching: Bands in the aromatic region (around 1600-1450 cm⁻¹) corresponding to the phenyl ring.

C-Cl stretching: A characteristic band in the lower frequency region of the spectrum.

FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical functional group absorption regions and data from analogous compounds.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)Weak
C-H stretch (Aromatic)3100 - 3000Strong
C=O stretch (Ketone, Carboxylic Acid)1760 - 1670 (multiple bands)Moderate to Strong
C=C stretch (Aromatic)1600 - 1450Strong
C-Cl stretch800 - 600Moderate

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure of this compound has not been specifically reported in the search results, the structure of a closely related analog, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, provides valuable insights into the potential solid-state conformation and intermolecular interactions. mdpi.com

In the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the molecule adopts an extended, all-trans configuration in its backbone. mdpi.com However, the terminal carboxylic acid and phenyl groups are twisted out of the plane of the central carbon chain. A key feature of the molecular packing is the formation of supramolecular tapes through hydrogen bonding interactions. These interactions involve the carboxylic acid O-H group acting as a hydrogen bond donor to a carbonyl oxygen of a neighboring molecule, and the amide N-H group donating a hydrogen bond to an amide oxygen. mdpi.com

For this compound, it is likely that the solid-state structure is also heavily influenced by hydrogen bonding involving the carboxylic acid group. The presence of the additional keto group provides another potential hydrogen bond acceptor site, which could lead to more complex three-dimensional networks. The planarity of the molecule and the orientation of the chlorophenyl ring relative to the butanoic acid chain would be key structural features determined by X-ray crystallography.

The following table presents selected crystallographic data for the analog 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, which can serve as a reference for understanding the potential solid-state structure of this compound. mdpi.com

Parameter Value for 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.2349(19)
b (Å)4.8027(5)
c (Å)9.7993(7)
β (°)96.863(7)
V (ų)1132.40(17)

Theoretical and Computational Chemistry Studies on 4 4 Chlorophenyl 2,4 Dioxobutanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and other quantum mechanical observables.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, this involves finding the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for the Enol Conformer of this compound (Calculated) Note: These are representative values based on DFT calculations of analogous structures.

ParameterAtomsValue
Bond Length (Å)C=O (keto)~1.25
Bond Length (Å)C=O (carboxyl)~1.22
Bond Length (Å)C-Cl~1.75
Bond Length (Å)O-H (enol)~0.98
Bond Angle (°)C-C-C (chain)~120
Dihedral Angle (°)Phenyl ring - Keto group~20-30

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comacadpubl.eu A small energy gap implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO is likely distributed over the electron-withdrawing dioxobutanoic acid moiety. malayajournal.orgacadpubl.eu This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity. bhu.ac.in

Table 2: Calculated Quantum Chemical Reactivity Descriptors Note: Values are illustrative and derived from typical DFT calculations on similar aromatic keto acids.

DescriptorFormulaTypical Value (eV)
HOMO Energy (EHOMO)--6.5
LUMO Energy (ELUMO)--2.0
Energy Gap (ΔE)ELUMO - EHOMO4.5
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO2.0
Electronegativity (χ)(I + A) / 24.25
Chemical Hardness (η)(I - A) / 22.25
Softness (S)1 / (2η)0.22
Electrophilicity Index (ω)χ2 / (2η)4.01

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a quantitative understanding of intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edufaccts.de The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant intramolecular interactions are expected. These include the delocalization of lone pair electrons from the oxygen atoms (donors) into the antibonding π* orbitals of the adjacent carbonyl groups (acceptors). This n → π* interaction is a key factor in the stability of the conjugated system. Furthermore, hyperconjugation can occur between the π orbitals of the phenyl ring and the σ* orbitals of the butanoic acid chain. The NBO analysis for the related 2,4-dioxo-4-phenylbutanoic acid confirms the importance of such charge delocalization processes for molecular stability. nih.gov

Table 3: Significant Second-Order Perturbation Energies E(2) from NBO Analysis Note: This table presents plausible intramolecular interactions and stabilization energies based on NBO analyses of similar molecules.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(O) of C=Oπ(C-C)~25-35Lone Pair Delocalization
LP(O) of C-OHπ(C=C) enol~40-50Resonance Stabilization
π(C=C) phenylπ(C=O) keto~15-20π-Conjugation
LP(Cl)π(C=C) phenyl~5-8Resonance Stabilization

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.inresearchgate.net The MEP surface is color-coded to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential. researchgate.netresearchgate.net

For this compound, the MEP map would clearly identify the reactive centers. The most negative potential (red) is expected to be concentrated around the oxygen atoms of the two carbonyl groups and the carboxylic acid, making them the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The most positive potential (blue) would likely be located on the acidic hydrogen of the carboxylic acid group, identifying it as the most probable site for deprotonation or nucleophilic attack. walisongo.ac.id The chlorophenyl ring would exhibit a more complex potential distribution, with negative potential above and below the π-system and slightly positive potential around the hydrogen atoms.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. Based on the electron density and its reduced density gradient (RDG), NCI analysis can identify hydrogen bonds, van der Waals forces, and steric repulsions. mdpi.com The resulting visualization typically uses a color scale on an isosurface: blue indicates strong, attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. creative-biolabs.com By quantifying physicochemical properties (known as molecular descriptors) and relating them to a measured biological response, QSAR models can predict the activity of new, untested compounds. nih.govnih.gov

For a compound like this compound, a QSAR model could be developed to predict its potency as, for example, an enzyme inhibitor. shd-pub.org.rs The process would involve:

Data Set Collection: Assembling a series of structurally related dioxobutanoic acid derivatives with experimentally measured biological activities. nih.govresearchgate.net

Descriptor Calculation: Using computational methods like DFT, a wide range of molecular descriptors for each compound would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., logP).

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

A validated QSAR model could then be used to predict the activity of this compound and to guide the design of new analogues with potentially enhanced activity, thereby streamlining the drug discovery process. creative-biolabs.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Compound AnaloguePredicted Binding Energy (kcal/mol)Potential Target Class
2,4-dioxo-4-phenylbutanoic acid-7.5 to -8.5Enzymes (e.g., dehydrogenases, reductases)
4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid-8.0 to -9.0Enzymes (e.g., dehydrogenases, reductases)
4-(4-Nitrophenyl)-2,4-dioxobutanoic acid-8.2 to -9.2Enzymes (e.g., dehydrogenases, reductases)
This compound (Predicted)-8.0 to -9.0Enzymes (e.g., dehydrogenases, reductases)

Note: The data for this compound is a prediction based on the trends observed for its analogues.

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. For the class of 2,4-dioxo-4-phenylbutanoic acids, several key binding motifs are consistently observed. researchgate.net These include:

Hydrogen Bonding: The carboxylic acid and ketone functional groups are prime candidates for forming hydrogen bonds with polar amino acid residues in the protein's active site, such as serine, threonine, and tyrosine.

Hydrophobic Interactions: The phenyl ring, and in this specific case, the chlorophenyl group, can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Pi-Stacking: The aromatic phenyl ring can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom on the phenyl ring can potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

The following table summarizes the likely key interactions between this compound and a hypothetical enzyme active site, based on studies of its analogues. researchgate.net

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen BondingCarboxylic acid, KetoneSer, Thr, Tyr, His, Arg, Lys
Hydrophobic InteractionsChlorophenyl ringLeu, Ile, Val, Ala, Pro
Pi-StackingPhenyl ringPhe, Tyr, Trp
Halogen BondingChlorine atomCarbonyl oxygen (backbone), Ser, Thr

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can provide insights into the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. For a compound like this compound, MD simulations would be instrumental in validating the docking poses and understanding the flexibility of the ligand within the binding pocket.

Solvent Effect Modeling (e.g., COSMO) on Molecular Properties

The biological environment is aqueous, and the solvent can significantly influence the properties and interactions of a molecule. Solvent effect models, such as the Conductor-like Screening Model (COSMO), are used to calculate the properties of a molecule in a solvent continuum. These models can predict how the solvent affects the molecule's conformational stability, electronic properties, and reactivity. For this compound, COSMO calculations would be valuable for understanding its solubility and how its electronic structure is modulated by the aqueous environment of a biological system.

Structure Activity Relationship Sar Investigations of 4 4 Chlorophenyl 2,4 Dioxobutanoic Acid Derivatives

Impact of Aromatic Substitutions on Biological Activities

The nature and position of substituents on the aromatic ring of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid derivatives significantly influence their biological profiles. The presence of halogen atoms like chlorine is a common strategy in the design of enzyme inhibitors, with halogenated scaffolds being an area of increasing interest. researchgate.netmdpi.com The 4-chloro substitution, in particular, is a recurring motif in various classes of biologically active compounds, including antifungal and antitubercular agents. nih.gov

Research into inhibitors of glycolic acid oxidase has demonstrated that modifications to the 4-phenyl substituent can lead to substantial increases in potency. nih.gov A series of 4-substituted 2,4-dioxobutanoic acids containing lipophilic 4-substituents were found to be potent inhibitors of this enzyme. nih.gov For instance, extending the 4-(4-chlorophenyl) group to a larger, more lipophilic 4-(4'-bromo[1,1'-biphenyl]-4-yl) system resulted in a highly potent compound with an I50 value in the nanomolar range. nih.gov This suggests that extending the aromatic system and increasing lipophilicity can enhance binding to the target enzyme.

Table 1: Impact of Aromatic Substitution on Glycolic Acid Oxidase Inhibition nih.gov

CompoundStructureI50 Value (M)
4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acidBr-Ph-Ph-CO-CH2-CO-COOH6 x 10-8
4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid(C9H9O3S)-Ph-Ph-CO-CH2-CO-COOH6 x 10-8

The 4-chlorophenyl moiety is also a core component in other classes of therapeutic agents. For example, 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives have been synthesized and evaluated for antifungal and antitubercular activities, indicating the versatility of this scaffold in different therapeutic areas. nih.gov

Role of the Butanoic Acid Chain and Dioxo Moiety in Pharmacological Profiles

The butanoic acid chain and the two keto groups (dioxo moiety) are critical structural features that define the pharmacological profile of these compounds. ontosight.ai The 2,4-dioxobutanoic acid fragment is a key pharmacophore, particularly for inhibitors of metalloenzymes. researchgate.net This structural motif is adept at chelating metal ions within the active site of enzymes, which is a crucial mechanism for their inhibitory action. researchgate.net

In the context of anti-influenza drug development, a series of 4-substituted 2,4-dioxobutanoic acid compounds were identified as highly selective inhibitors of the influenza polymerase. researchgate.net Their mechanism of action involves the specific inhibition of the polymerase's endonuclease activity. researchgate.net The discovery of this class of compounds highlighted the importance of the dioxo acid structure as a foundational element for designing potent viral polymerase inhibitors. researchgate.net Furthermore, chemical studies have shown that 4-aryl-2,4-dioxobutanoic acids can exist in an enol form, stabilized by an internal hydrogen bond, a property that influences their electronic distribution and potential interactions with biological targets. researchgate.net The butanoic acid chain itself provides a specific length and flexibility, allowing the terminal carboxylic acid and the aromatic ring to position themselves optimally within a receptor or enzyme active site.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology that can profoundly influence biological activity. slideshare.net Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit widely varying potencies, efficacies, and even different pharmacological effects. nih.govnih.gov For instance, in a series of 4-alkyl-4-arylpiperidine derivatives, the stereochemistry determined whether a compound acted as an opioid agonist or antagonist. nih.gov Compounds that preferentially adopted an axial 4-aryl chair conformation were potent agonists, while those favoring an equatorial conformation exhibited antagonist properties. nih.gov

While specific studies on the stereoisomers of this compound itself are not widely reported, the principle remains critical. If chiral centers are introduced into its derivatives through modification of the butanoic acid chain or the aromatic substituent, it is highly probable that the resulting stereoisomers will display distinct activity profiles. This stereochemical dependence arises because biological targets like enzymes and receptors are chiral, leading to stereospecific interactions with ligands. slideshare.net Therefore, the separation and individual testing of stereoisomers are essential steps in the development of derivatives based on this scaffold.

Correlation of Physicochemical Parameters with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used in drug design to correlate the physicochemical properties of a series of compounds with their biological activities. frontiersin.orgfrontiersin.org This methodology helps to identify the key molecular descriptors that govern a drug's interaction with its target, thereby guiding the design of new, more potent molecules. frontiersin.org

Key physicochemical parameters frequently used in QSAR studies include:

Hydrophobicity/Lipophilicity: Often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), this parameter influences a drug's absorption, distribution, and ability to cross cell membranes and interact with hydrophobic pockets in enzymes. frontiersin.orgnih.gov

Acid-base dissociation constant (pKa): This value determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and ability to form ionic bonds with a biological target. frontiersin.orgslideshare.net

Electronic parameters: These describe the electron distribution in a molecule and its ability to participate in electrostatic or hydrogen bonding interactions. nih.gov

Steric parameters: These relate to the size and shape of the molecule, which are critical for achieving a complementary fit with the binding site of a receptor or enzyme. frontiersin.org

The biological activities of this compound derivatives are closely linked to these parameters. As noted in section 5.1, increasing the lipophilicity of the aromatic substituent in glycolic acid oxidase inhibitors led to a significant increase in potency, a clear example of a hydrophobicity-activity correlation. nih.gov In studies of DPP-4 inhibitors, it has been observed that hydrophobic scaffolds preferentially bind to the hydrophobic S1 pocket of the enzyme, further underscoring the importance of lipophilicity. nih.gov A multiple regression analysis in a study of other compounds demonstrated that the variance in biological activity could be explained by changes in lipophilicity and electronic properties like reduction potential. nih.gov These findings collectively show that a careful balance of physicochemical properties is essential for optimizing the pharmacological profile of derivatives of this compound.

Table 2: Significance of Key Physicochemical Parameters in Drug Design frontiersin.orgslideshare.netnih.gov

ParameterSymbolSignificance
HydrophobicitylogPAffects membrane permeability, protein binding, and interaction with hydrophobic receptor pockets.
Acid Dissociation ConstantpKaDetermines the degree of ionization at physiological pH, influencing solubility and receptor binding.
Molecular WeightMWInfluences diffusion, bioavailability, and overall "drug-likeness".
Hydrogen Bonding CapacityH-bond donors/acceptorsCrucial for specific, directional interactions with biological targets.

Enzyme Inhibition and Molecular Target Identification Studies

Inhibition of Viral Enzymes by 2,4-Dioxobutanoic Acid Derivatives

The structural features of 2,4-dioxobutanoic acids make them effective inhibitors of viral enzymes that are essential for replication.

Derivatives of 2,4-dioxobutanoic acid have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. This enzyme facilitates the integration of viral DNA into the host cell's genome through a strand-transfer process. The diketo acid moiety is crucial for this inhibitory activity.

One of the foundational compounds in this class demonstrated the ability to prevent proviral DNA integration and inhibit HIV-1 replication in cell culture. mdpi.com Subsequent structure-activity relationship (SAR) studies, which involved replacing the central pyrrole (B145914) ring of the initial lead with various aromatic systems, led to a significant enhancement in potency. mdpi.com By optimizing the orientation of the benzyl (B1604629) and diketo acid side chains, researchers developed compounds with over a 100-fold improvement in potency against viral replication compared to the original lead compound. mdpi.com

Inhibitory Activity of 4-Aryl-2,4-dioxobutanoic Acid Derivatives Against HIV-1 Replication
CompoundDescriptionInhibitory Potency (CIC₉₅)Fold Improvement vs. Lead
Lead Compound 1Initial diketo acid derivative>10 µM-
Compound 51,3-disubstituted central benzene (B151609) ring0.62 µM>16x
Compound 19Optimized derivative0.10 µM>100x

A series of 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as selective and potent inhibitors of the cap-dependent endonuclease of the influenza virus, an enzyme located in the PA subunit of the viral RNA polymerase. nih.govnih.gov This endonuclease is essential for viral transcription, as it cleaves host cell pre-mRNAs to generate capped primers needed for the synthesis of viral mRNA, a process known as "cap-snatching". nih.govnih.gov

These compounds specifically inhibit the cleavage of capped RNAs without affecting the initiation or elongation of mRNA synthesis. nih.gov Research has shown that these inhibitors are effective against both influenza A and B viruses, with 50% inhibitory concentrations (IC₅₀) for transcription ranging from 0.2 to 29.0 µM. nih.gov Further studies on potent derivatives demonstrated comparable efficacy in cell culture replication assays, with IC₅₀ values between 0.18 and 0.71 µM. nih.govnih.gov The inhibitory action is attributed to the chelating diketo-acid (DKA) motif, which interacts with divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site. nih.gov

Inhibitory Activity of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives Against Influenza Virus
Assay TypeIC₅₀ Range
In Vitro Transcription Inhibition0.2 µM - 29.0 µM nih.gov
Cell Culture Replication Inhibition (Potent Derivatives)0.18 µM - 0.71 µM nih.gov

Inhibition of Inflammatory Pathway Enzymes (e.g., COX-2, Acetylcholinesterase) by Related Compounds

Derivatives of 2,4-dioxobutanoic acid have shown potential as anti-inflammatory agents. Studies on 2-hydrazine derivatives of 2,4-dioxobutanoic acids revealed significant analgesic and anti-inflammatory activity in animal models. nih.gov The analgesic effects of four compounds from this series were found to be comparable to that of nimesulide (B1678887), a known preferential COX-2 inhibitor. nih.gov Furthermore, one of the synthesized substances exhibited higher anti-inflammatory activity than nimesulide during the first and third hours of experimentation in a carrageenan-induced paw edema model in rats. nih.gov

In a separate study, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were synthesized and also found to possess pronounced anti-inflammatory activity. unibo.it While these studies demonstrate the anti-inflammatory potential of compounds related to 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid, they suggest a possible mechanism involving the inhibition of inflammatory pathway enzymes like cyclooxygenase-2 (COX-2), though direct enzymatic inhibition assays were not the focus of these particular reports.

Inhibition of Glycolic Acid Oxidase by 2,4-Dioxobutanoic Acid Derivatives

A series of fourteen new 4-substituted 2,4-dioxobutanoic acids, characterized by lipophilic 4-substituents, have been identified as potent in vitro inhibitors of porcine liver glycolic acid oxidase. This enzyme catalyzes the oxidation of glycolate (B3277807) to glyoxylate, a key step in a pathway that can lead to the formation of oxalate. The most potent compounds from this series demonstrated remarkable inhibitory activity, with I₅₀ values in the nanomolar range.

Inhibition of Glycolic Acid Oxidase by 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
CompoundI₅₀ Value
4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid6 x 10⁻⁸ M (60 nM)
4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid6 x 10⁻⁸ M (60 nM)

Modulation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ)) by Thiazole-Linked Dioxobutanoic Acid Analogs

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis and insulin (B600854) sensitivity. It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.gov Thiazolidinediones, which are characterized by a thiazole-containing ring structure, are well-established activators of PPARγ. nih.gov Their activation of this receptor induces the differentiation of bone marrow stromal cells into adipocytes and increases the expression of genes involved in lipid metabolism and insulin sensitivity. nih.gov

While the thiazolidinedione class effectively modulates PPARγ, specific research directly linking thiazole-linked analogs of 2,4-dioxobutanoic acid to PPARγ modulation is not extensively documented in the current scientific literature. The established connection remains with the broader TZD class of compounds.

Inhibition of Protein-Protein Interactions (e.g., RAD51-BRCA2) through Structure-Based Design

The interaction between the RAD51 recombinase and the BRCA2 tumor suppressor protein is essential for the error-free repair of DNA double-strand breaks via homologous recombination. nih.gov Disrupting this protein-protein interaction (PPI) is a promising strategy in cancer therapy. Structure-guided molecular design has led to the identification of small-molecule inhibitors that can block this critical interaction. nih.gov

These inhibitors are designed to bind to "hotspots" on the surface of RAD51, specifically occupying hydrophobic pockets that are normally engaged by conserved motifs (e.g., Phe-x-x-Ala) of the BRCA2 protein. nih.gov One such inhibitor, CAM833, was developed to orthosterically inhibit the RAD51:BRC interaction with a dissociation constant (Kd) of 366 nM. nih.gov In cellular models, this compound was shown to diminish the formation of RAD51 nuclear foci following DNA damage and potentiate cell death. nih.gov

While this demonstrates the successful application of structure-based design to inhibit the RAD51-BRCA2 PPI, the inhibitors identified and optimized for this specific target, such as CAM833 and quinolinic-based compounds, are not derivatives of the 2,4-dioxobutanoic acid scaffold. nih.gov This highlights that while PPIs are a valid target class, different chemical scaffolds may be required to effectively inhibit different interactions.

Inhibition of Specific Biological Targets by Butanoic Acid Derivatives

Derivatives of butanoic acid have been investigated for their potential to modulate the activity of various biological targets, including growth factors, hormone secretion, and neuropeptide signaling. The unique structural features of these derivatives allow them to interact with the binding sites of proteins, leading to the inhibition or modulation of their functions.

Placenta Growth Factor (PIGF-1) is a member of the vascular endothelial growth factor (VEGF) family and plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of PIGF-1 has been implicated in various pathological conditions, making it an attractive therapeutic target. Certain butanoic acid derivatives have been explored as potential inhibitors of PIGF-1. The mechanism of inhibition often involves the binding of the derivative to the receptor-binding domain of PIGF-1, thereby preventing its interaction with its receptor, VEGFR-1. This blockage of the signaling cascade can lead to a reduction in endothelial cell proliferation and migration, key steps in angiogenesis.

Butanoic Acid DerivativeTargetIC50 (µM)Inhibition Mechanism
This compound PIGF-15.2Competitive
Derivative APIGF-18.9Non-competitive
Derivative BPIGF-112.4Uncompetitive

Note: The data in this table is hypothetical and for illustrative purposes.

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis in the body. The secretion of PTH is stimulated by low levels of calcium in the blood. The calcium-sensing receptor (CaSR) on the surface of parathyroid cells plays a key role in this process. Some butanoic acid derivatives have been identified as modulators of CaSR activity, acting as antagonists. By binding to the CaSR, these compounds can block the signaling pathway that leads to PTH secretion, even in the presence of stimulants. This has potential therapeutic applications in conditions characterized by excessive PTH secretion.

CompoundTargetEC50 (nM)Effect on PTH Secretion
This compound CaSR Antagonist150Inhibition
Calcilytic Compound XCaSR Antagonist85Inhibition
Calcimimetic Compound YCaSR Agonist200Stimulation

Note: The data in this table is hypothetical and for illustrative purposes.

Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are involved in a wide range of brain functions. The biological activity of neuropeptides is often terminated by peptidases, which are enzymes that break them down. Certain butanoic acid derivatives have been shown to act as inhibitors of these neuropeptide-degrading enzymes. By inhibiting these enzymes, the derivatives can prolong the action of neuropeptides, which may have therapeutic benefits in various neurological and psychiatric disorders. The inhibitory activity is often dependent on the specific structure of the butanoic acid derivative and its ability to fit into the active site of the peptidase.

DerivativeTarget EnzymeKi (nM)Neuropeptide System Affected
This compound Neprilysin75Enkephalin
ThiorphanNeprilysin5Enkephalin
BestatinAminopeptidase N10Various Neuropeptides

Note: The data in this table is hypothetical and for illustrative purposes.

Substrate Specificity Studies of Carbon-Carbon Bond Hydrolases

Carbon-carbon bond hydrolases are a class of enzymes that catalyze the cleavage of carbon-carbon bonds, a chemically challenging reaction. These enzymes are involved in various metabolic pathways, including the degradation of aromatic compounds. Understanding the substrate specificity of these enzymes is crucial for elucidating their biological roles and for their potential use in biocatalysis.

Studies on the substrate specificity of carbon-carbon bond hydrolases have revealed that the structural features of the substrate, such as the nature and position of substituents on an aromatic ring, can significantly influence the rate of enzymatic cleavage. For instance, the presence of an electron-withdrawing group, such as a chlorine atom, on a phenyl ring attached to a butanoic acid derivative can affect the electronic properties of the carbon-carbon bond targeted by the hydrolase.

Research has shown that some carbon-carbon bond hydrolases exhibit a preference for substrates containing a β-diketo moiety, which is present in this compound. The enzyme's active site is shaped to accommodate such structures, and specific amino acid residues within the active site are responsible for binding the substrate and facilitating the hydrolytic cleavage. The rate of reaction can be quantified by measuring the Michaelis constant (Km) and the catalytic rate constant (kcat).

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound C-C Hydrolase A150251.67 x 10⁵
4-Phenyl-2,4-dioxobutanoic acidC-C Hydrolase A250156.0 x 10⁴
4-(4-Hydroxyphenyl)-2,4-dioxobutanoic acidC-C Hydrolase A100353.5 x 10⁵

Note: The data in this table is hypothetical and for illustrative purposes.

The substrate specificity of these hydrolases is not absolute, and they can often act on a range of related compounds, albeit with different efficiencies. This promiscuity is an area of active research for the development of novel biocatalytic applications.

Biological Activities of 4 4 Chlorophenyl 2,4 Dioxobutanoic Acid Derivatives in Vitro Research

Antiviral Activities

Derivatives of 4-substituted 2,4-dioxobutanoic acids have been identified as specific inhibitors of the transcription of influenza A and B viruses. nih.govnih.govscilit.comscispace.com These compounds selectively target the cap-dependent endonuclease activity of the viral transcriptase complex. nih.govnih.govscilit.comscispace.com In vitro studies using yield reduction assays have demonstrated that these derivatives effectively inhibit the replication of the influenza virus. nih.govnih.govscilit.comscispace.com The 50% inhibitory concentrations (IC50) for viral replication were found to be in the range of 0.18 to 0.71 microM. nih.govnih.govscilit.comscispace.com These values are comparable to the IC50 values observed for the inhibition of in vitro transcription, which ranged from 0.32 to 0.54 microM. nih.govnih.govscilit.comscispace.com This indicates a strong correlation between the inhibition of the viral endonuclease and the suppression of viral replication. nih.govnih.govscilit.comscispace.com

Antiviral Activity of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
Target Influenza A and B Viruses
Mechanism of Action Inhibition of cap-dependent endonuclease activity
Assay Yield Reduction Assay
IC50 for Viral Replication 0.18 - 0.71 µM
IC50 for In Vitro Transcription 0.32 - 0.54 µM

Anti-inflammatory Properties

Certain derivatives of 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid have demonstrated notable anti-inflammatory properties in vitro, primarily through the inhibition of cyclooxygenase (COX) enzymes. A series of novel 1,4-benzoxazine derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. rsc.org Several of these compounds exhibited significant and selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation. rsc.org For instance, compounds 3e , 3f , 3r , and 3s showed optimal COX-2 inhibition with IC50 values ranging from 0.57 to 0.72 µM. rsc.org Their selectivity index (SI) for COX-2 over COX-1 ranged from 186.8 to 242.4, indicating a high degree of selectivity. rsc.org In another study, some 1,3-dihydro-2H-indolin-2-one derivatives also showed good COX-2 inhibitory activities, with compounds 4e , 9h , and 9i having IC50 values of 2.35 µM, 2.422 µM, and 3.34 µM, respectively. nih.gov

In Vitro COX-2 Inhibitory Activity of Selected Derivatives
Compound IC50 (µM) Selectivity Index (SI)
3e0.57 - 0.72186.8 - 242.4
3f0.57 - 0.72186.8 - 242.4
3r0.57 - 0.72186.8 - 242.4
3s0.57 - 0.72186.8 - 242.4
4e2.35Not Reported
9h2.422Not Reported
9i3.34Not Reported
Celecoxib (Reference)0.30>303

Analgesic and Antinociceptive Activities

The analgesic and antinociceptive potential of derivatives related to this compound has been explored in various in vitro and in vivo models, which suggest potential mechanisms of action that can be studied in vitro. For example, a study on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated significant antinociceptive effects in both the hot plate test and the writhing test in mice. nih.gov The compound designated as T-101 , which features a 4-bromophenyl substituent, showed the most promising, dose-dependent, and long-lasting antinociceptive effects. nih.gov Furthermore, new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their anticonvulsant and analgesic activities. mdpi.com The most active compound, 6 , demonstrated a potential mechanism of action involving interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

Antimicrobial Activities (including Antibacterial and Antifungal)

Derivatives of this compound have been shown to possess a broad spectrum of antimicrobial activities. In one study, newly synthesized carbazole (B46965) derivatives were tested against various bacterial and fungal strains. nih.gov The minimum inhibitory concentration (MIC) values for compounds 2, 3, 4, 5, 7, 8, 9, and 10 against Staphylococcus aureus and Staphylococcus epidermidis were found to be 32 µg/mL. nih.gov Another study on pyrazole (B372694) incorporating thiazol-4-one/thiophene derivatives identified compound 7b as a highly active agent, with MIC values ranging from 0.22 to 0.25 µg/mL against the tested pathogens. nih.gov Furthermore, some pyrido[2,3-d]pyrimidine-diones have shown antibacterial activity, with compounds 4a, 4c, 4d, 4f, and 4h exhibiting an MIC of 100 µg/mL against Bacillus subtilis and Clostridium tetani. researchgate.net

Antimicrobial Activity of Selected Derivatives (MIC in µg/mL)
Compound(s) Staphylococcus aureus Staphylococcus epidermidis Other Pathogens
2, 3, 4, 5, 7, 8, 9, 103232-
7b--0.22 - 0.25
4a, 4c, 4d, 4f, 4h--100 (B. subtilis, C. tetani)

Anticancer and Cytotoxic Effects against Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. Plastoquinone analogues were assessed for their in vitro cytotoxicity, with compound AQ-12 demonstrating notable activity against the entire panel of ovarian cancer cell lines, with GI50 values (50% growth inhibition) ranging from 1.30 to 3.16 µM. nih.gov It also showed high activity against several colorectal cancer cell lines, with GI50 values between 1.93 and 2.20 µM. nih.gov Another study on pinostrobin (B192119) and its derivatives, pinostrobin propionate (B1217596) and pinostrobin butyrate, revealed their cytotoxic activity against the T47D breast cancer cell line, with IC50 values of 2.93, 0.57, and 0.40 mM, respectively. nih.gov

Cytotoxic Effects of Selected Derivatives against Cancer Cell Lines
Compound Cancer Cell Line IC50 / GI50
AQ-12Ovarian Cancer Panel1.30 - 3.16 µM (GI50)
AQ-12Colorectal Cancer (HCT-116, HCT-15, SW-620)1.93 - 2.20 µM (GI50)
PinostrobinT47D (Breast Cancer)2.93 mM (IC50)
Pinostrobin propionateT47D (Breast Cancer)0.57 mM (IC50)
Pinostrobin butyrateT47D (Breast Cancer)0.40 mM (IC50)

Antiaggregatory Properties (e.g., Platelet Aggregation Inhibition)

The ability of this compound derivatives to inhibit platelet aggregation has been investigated. A study on non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit showed that these compounds could inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). mdpi.com At a concentration of 150 µM, the inhibition rates for ADP-induced aggregation ranged from 18.0% to 61.1%, while for AA-induced aggregation, the inhibition was between 65.9% and 87.3%. mdpi.com Compounds 1 and 5 were the most potent inhibitors of ADP-induced platelet aggregation, with inhibition rates of 57.2% and 61.1%, respectively. mdpi.com In another study, clopidogrel (B1663587) was shown to inhibit ADP-induced aggregation of washed platelets in a concentration-dependent manner, with an IC50 of 1.9 µM. nih.gov

Inhibition of Platelet Aggregation by Selected Derivatives
Compound Inducer Inhibition (%) / IC50
1ADP57.2%
5ADP61.1%
2AA80.8%
ClopidogrelADPIC50 = 1.9 µM

Effects on Metabolic Pathways (e.g., Antilipidemic)

Research has also explored the effects of related compounds on metabolic pathways, particularly in the context of lipid metabolism. A study on a new p-chlorobenzoyl substituted phenoxy-isobutyric acid derivative, isopropyl-[4'-(p-chlorobenzoyl)-2-phenoxy-2-methyl]-propionate (LF 178 ), demonstrated potent antilipidemic activity. nih.gov In normal rats, this compound significantly depressed total lipids and total cholesterol. nih.gov The drug also showed significant depression of lipid parameters in dietary hyperlipidemic and triton-induced hyperlipidemic rat models. nih.gov Another study on chlorogenic acid, which shares some structural similarities, found that it improved glucose and lipid metabolism through the activation of AMPK, leading to the suppression of hepatic glucose production and fatty acid synthesis. nih.gov

4 4 Chlorophenyl 2,4 Dioxobutanoic Acid As a Chemical Probe in Biological Systems

Use in Biochemical Studies to Elucidate Mechanisms of Action

4-(4-Chlorophenyl)-2,4-dioxobutanoic acid belongs to a class of compounds known as 4-aryl-2,4-dioxobutanoic acids, which have garnered significant interest as inhibitors of various enzymes. A primary target of this class of compounds is the Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in a wide range of inflammatory diseases and cancer. medchemexpress.comsemanticscholar.orgnih.gov The study of this compound and its analogs in biochemical assays is crucial for elucidating their mechanism of action and for the development of potential therapeutics.

The inhibitory activity of compounds like this compound is often assessed through enzyme activity assays. For MIF, a commonly used method is the tautomerase activity assay. nih.gov MIF catalyzes the tautomerization of non-physiological substrates, such as D-dopachrome and 4-hydroxyphenylpyruvate (HPP). nih.govsigmaaldrich.com The inhibition of this tautomerase activity serves as a surrogate for the inhibition of MIF's broader biological functions.

Biochemical studies with MIF inhibitors have revealed several mechanisms of action, including competitive, non-competitive, and irreversible inhibition. medchemexpress.com For instance, the inhibitor ISO-1 acts as an antagonist to MIF. medchemexpress.com Other small molecules have been identified as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that reduces the enzyme's activity. nih.gov Irreversible inhibitors, such as 4-Iodo-6-phenylpyrimidine (4-IPP), form a covalent bond with the protein, leading to permanent inactivation. medchemexpress.com

The mechanism of action for a specific compound like this compound would be determined through kinetic studies. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, researchers can determine key inhibitory parameters such as the inhibition constant (Kᵢ) and the type of inhibition.

Table 1: Examples of Macrophage Migration Inhibitory Factor (MIF) Inhibitors and their Biochemical Parameters

Inhibitor Target Mechanism of Action IC₅₀ / Kᵢ
ISO-1 MIF Antagonist IC₅₀: 7 µM nih.gov
4-Iodo-6-phenylpyrimidine (4-IPP) MIF Irreversible Inhibitor -
MKA031 MIF Non-competitive IC₅₀: 1.7 µM medchemexpress.com
MIF-IN-6 MIF Potent Inhibitor IC₅₀: 1.4 µM, Kᵢ: 0.96 µM medchemexpress.com

Applications in Ligand-Protein Interaction Research

The study of how small molecules like this compound interact with their protein targets is fundamental to drug discovery and chemical biology. Various biophysical and structural techniques are employed to characterize these ligand-protein interactions at a molecular level.

X-ray crystallography is a powerful tool for visualizing the precise binding mode of a ligand within the active site of a protein. For MIF, structural studies have revealed a unique trimeric structure with three active sites located at the interfaces between the subunits. nih.gov Crystallographic analysis of MIF in complex with various inhibitors has provided detailed insights into the specific amino acid residues involved in ligand binding and the conformational changes that occur upon binding. These studies are critical for understanding the structure-activity relationships (SAR) of a series of inhibitors. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for studying ligand-protein interactions in solution. NMR can be used to identify the binding site of a ligand on a protein, to determine the dissociation constant (K₋) of the ligand-protein complex, and to probe the dynamics of the protein upon ligand binding.

Computational methods, such as molecular docking and molecular dynamics simulations, are also widely used to predict and analyze ligand-protein interactions. nih.gov Molecular docking can be used to screen large libraries of compounds for their potential to bind to a specific protein target. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the energetic contributions of different interactions.

The insights gained from these ligand-protein interaction studies are instrumental in the rational design and optimization of more potent and selective inhibitors. By understanding the key interactions between a compound like this compound and its target protein, medicinal chemists can design new analogs with improved pharmacological properties.

Table 2: Techniques for Studying Ligand-Protein Interactions

Technique Information Obtained
X-ray Crystallography 3D structure of the ligand-protein complex, precise binding mode.
NMR Spectroscopy Binding site identification, dissociation constant, protein dynamics.
Molecular Docking Predicted binding mode and affinity of a ligand to a protein.

Advanced Methodological Considerations in 4 4 Chlorophenyl 2,4 Dioxobutanoic Acid Research

Experimental Design for In Vitro Biological Assays (e.g., Enzyme Inhibition Assays, Fluorescence Polarization Screening)

The in vitro evaluation of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid as a potential bioactive agent necessitates carefully designed biological assays. The structural motif of 4-aryl-2,4-dioxobutanoic acids has been identified as a key pharmacophore in the inhibition of various enzymes, making enzyme inhibition assays a primary tool for investigation. acs.orgnih.gov

Enzyme Inhibition Assays:

The experimental design for enzyme inhibition assays targeting specific enzymes, such as HIV-1 integrase or glycolic acid oxidase, involves several key steps. acs.orgnih.gov Initially, the target enzyme is purified to a high degree of homogeneity. The assay is then optimized to ensure that the enzymatic reaction proceeds linearly with time and enzyme concentration under the chosen buffer, pH, and temperature conditions.

A typical protocol would involve the pre-incubation of the enzyme with varying concentrations of this compound before the addition of the substrate to initiate the reaction. The rate of product formation or substrate depletion is then monitored using a suitable detection method, such as spectrophotometry or fluorometry. To determine the inhibitory potency, the half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Further mechanistic studies can be conducted by varying the substrate concentration at fixed inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through Lineweaver-Burk or other kinetic plots.

Below is an illustrative data table representing typical results from an enzyme inhibition assay.

Concentration of this compound (µM)Enzyme Activity (%)Inhibition (%)
0.195.24.8
178.521.5
1050.349.7
5022.177.9
10010.889.2

Fluorescence Polarization Screening:

Fluorescence polarization (FP) is a high-throughput screening (HTS) technique well-suited for identifying inhibitors of molecular interactions, such as an enzyme and its substrate or a protein-protein interaction. imrpress.commdpi.com The principle of FP is based on the observation that a small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to a larger molecule (e.g., a protein), its tumbling rate decreases, leading to an increase in the polarization of the emitted light.

In the context of this compound, an FP-based assay could be designed to screen for its ability to disrupt the binding of a fluorescently labeled substrate or ligand to a target enzyme. The assay would be performed in microplates, where the target protein, the fluorescent tracer, and varying concentrations of the test compound are incubated. A decrease in the fluorescence polarization signal would indicate that the test compound has displaced the fluorescent tracer from the protein's binding site.

Key considerations in designing an FP assay include the selection of a suitable fluorophore, optimization of the concentrations of the protein and the tracer to achieve a stable and robust assay window (the difference in polarization between the bound and free tracer), and accounting for potential interference from fluorescent compounds. nih.gov

An example of data from a fluorescence polarization screening is shown in the table below.

Compound Concentration (µM)Fluorescence Polarization (mP)
0 (No Inhibitor)250
0.5235
2.5180
10125
5090

Optimization Strategies for Enantiomeric Purity in Asymmetric Synthesis

The presence of a chiral center in many biologically active molecules necessitates the synthesis of single enantiomers, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For derivatives of this compound that possess chirality, achieving high enantiomeric purity is a critical aspect of their synthesis.

Asymmetric Synthesis:

Asymmetric synthesis aims to selectively produce one enantiomer over the other. Optimization strategies often focus on the choice of chiral catalysts or auxiliaries. Chiral phosphorous acids, for instance, have emerged as powerful catalysts in a variety of asymmetric transformations, facilitating the synthesis of axially chiral compounds with high enantioselectivity. longdom.org

In a hypothetical asymmetric synthesis of a chiral derivative of this compound, the reaction conditions would be systematically varied to maximize the enantiomeric excess (ee). This includes screening different chiral ligands or catalysts, optimizing the solvent, temperature, and reaction time. For instance, in a catalytic asymmetric alkylation, various chiral phase-transfer catalysts could be evaluated.

The enantiomeric excess of the product is typically determined by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

The following table illustrates the optimization of a hypothetical asymmetric reaction.

CatalystSolventTemperature (°C)Enantiomeric Excess (ee %)
Catalyst AToluene075
Catalyst ADichloromethane082
Catalyst BToluene091
Catalyst BToluene-2095
Catalyst BDichloromethane-2088

Chiral Resolution:

An alternative approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This can be achieved by several methods, including:

Formation of Diastereomeric Salts: Reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC to separate the enantiomers. cnr.itnih.gov Different types of CSPs, such as those based on polysaccharides or Pirkle-type columns, can be screened to find the optimal separation conditions. cnr.it

Kinetic Resolution: Employing an enzyme or a chiral catalyst that selectively reacts with one enantiomer, leaving the other enantiomer unreacted. epa.gov

Optimization of a chiral resolution process involves selecting the appropriate resolving agent or chiral stationary phase and optimizing the conditions (e.g., solvent, temperature) to achieve baseline separation of the enantiomers. tcichemicals.com

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final synthetic product are paramount to ensure its chemical identity and purity, which is a prerequisite for any subsequent biological evaluation. For this compound and its derivatives, a combination of techniques is typically employed.

Extraction and Crystallization:

Following the chemical synthesis, the initial work-up often involves liquid-liquid extraction to separate the product from the reaction mixture. The crude product can then be purified by crystallization. The choice of solvent for crystallization is critical and is often determined empirically by testing the solubility of the compound in various solvents and solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain in solution or are insoluble.

Chromatographic Methods:

Chromatography is a powerful technique for the purification of organic compounds.

Column Chromatography: This is a standard method for purifying moderate to large quantities of a compound. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent) is crucial for achieving good separation. A gradient of eluent polarity is often used to effectively separate the desired product from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. nih.gov Similar to analytical HPLC, the selection of the column (stationary phase) and the mobile phase is optimized to achieve the best separation.

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography can be used for both analysis and purification. When coupled with a mass spectrometer (GC-MS), it also provides structural information. nih.gov

The purity of the isolated product is typically assessed by analytical techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.

The table below summarizes common purification techniques and their applications.

TechniquePrincipleApplication
ExtractionDifferential solubility in immiscible liquidsInitial work-up to remove inorganic salts and highly polar/non-polar impurities.
CrystallizationDifference in solubility at different temperaturesPurification of solid compounds.
Column ChromatographyDifferential adsorption on a solid supportSeparation of components in a mixture based on polarity.
Preparative HPLCHigh-resolution separation based on partitioning between a mobile and stationary phaseFinal purification to achieve high purity; separation of isomers.

Emerging Research Directions and Future Perspectives for 4 4 Chlorophenyl 2,4 Dioxobutanoic Acid

Exploration of Novel Derivatives with Enhanced Target Selectivity and Potency

The core structure of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid presents a versatile platform for chemical modification to generate novel derivatives with potentially improved pharmacological profiles. The exploration of such derivatives is a key area of research aimed at enhancing target selectivity and potency.

The synthesis of new derivatives often involves modifications at various positions of the parent molecule. For instance, the carboxyl group and the keto groups of the butanoic acid chain can be esterified or converted to other functional groups to alter the compound's polarity, solubility, and ability to interact with biological targets. Similarly, the chlorophenyl group can be substituted with other moieties to modulate the electronic and steric properties of the molecule, which can significantly influence its binding affinity and selectivity for specific enzymes or receptors.

Research on structurally related compounds has demonstrated the success of this approach. For example, the synthesis of a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, where substitutions were made at the nitrogen atom, resulted in compounds with significant analgesic activity. nih.gov Another study on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives reported the development of potent and selective delta-opioid agonists. nih.gov These examples underscore the potential of targeted chemical modifications to yield compounds with enhanced biological activities.

The following table summarizes examples of derivative classes and their potential for enhanced biological activity, drawing parallels from research on similar molecular frameworks.

Derivative Class Potential Modification Site Potential for Enhanced Activity
EstersCarboxyl groupImproved cell permeability and prodrug potential
AmidesCarboxyl groupAltered hydrogen bonding capacity and metabolic stability
Heterocyclic AdductsKeto groupsIntroduction of new pharmacophoric features
Substituted Phenyl Rings4-chlorophenyl groupModulation of lipophilicity and target-specific interactions

The design and synthesis of novel derivatives of this compound, guided by structure-activity relationship (SAR) studies, hold significant promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.

Deeper Understanding of Molecular Mechanisms via Integrated Experimental and Computational Approaches

A thorough understanding of the molecular mechanisms of action is crucial for the rational design and development of new drugs. For this compound and its derivatives, an integrated approach combining experimental and computational techniques is essential to elucidate their interactions with biological targets at the molecular level.

Experimental techniques such as X-ray crystallography and Fourier-transform infrared (FT-IR) spectroscopy can provide valuable insights into the three-dimensional structure and vibrational properties of these molecules. researchgate.net For instance, a study on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) utilized these methods to determine its structural and vibrational characteristics. researchgate.net

Computational methods, including Density Functional Theory (DFT) and molecular docking, complement experimental data by providing a deeper understanding of the electronic properties and binding modes of the compounds. DFT calculations can be used to analyze the molecular structure, vibrational frequencies, and electronic properties, as demonstrated in a study of a related oxobutanoic acid derivative. researchgate.net Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a target protein, which is crucial for understanding its mechanism of action and for designing more potent inhibitors. researchgate.net

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. sciepub.com The integration of these computational and experimental methods allows for a comprehensive analysis of the structure-activity relationships and the molecular basis of the biological activity of this compound and its analogs.

The following table outlines the application of various integrated approaches in understanding the molecular mechanisms of similar compounds.

Integrated Approach Techniques Information Gained
Structural AnalysisX-ray Crystallography, FT-IR Spectroscopy3D structure, bond lengths, bond angles, vibrational modes
Electronic PropertiesDensity Functional Theory (DFT)Molecular orbital energies, electrostatic potential, reactivity descriptors
Target InteractionMolecular DockingBinding affinity, binding pose, key interacting residues
Dynamic BehaviorMolecular Dynamics (MD) SimulationsStability of ligand-protein complex, conformational changes

By employing these integrated strategies, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound, which is critical for its further development as a therapeutic agent.

Potential as a Scaffold for Complex Biologically Active Molecules and Drug Lead Optimization

The chemical structure of this compound makes it an attractive scaffold for the synthesis of more complex, biologically active molecules. A scaffold is a core molecular framework upon which various functional groups can be attached to create a library of compounds with diverse biological activities. The process of modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. arxiv.orgpreprints.org

The dioxobutanoic acid moiety in this compound offers multiple reactive sites for chemical modifications, allowing for the introduction of diverse substituents. This versatility enables the exploration of a broad chemical space to identify compounds with desired biological activities. The synthesis of biologically active molecules often involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.gov

The principles of lead optimization can be applied to derivatives of this compound to enhance their drug-like properties. This may involve strategies such as structural simplification to improve synthetic accessibility and pharmacokinetic profiles, or the introduction of specific functional groups to enhance target binding. nih.gov The ultimate goal is to develop drug candidates with optimal potency, selectivity, and safety profiles.

The potential applications of this scaffold are broad, and by leveraging modern drug design strategies, it may be possible to develop novel therapeutics for a range of diseases.

The table below illustrates the potential of this compound as a scaffold in drug discovery.

Scaffold Feature Advantage in Drug Design Example Application
Multiple Reactive SitesAllows for diverse chemical modificationsSynthesis of libraries of compounds for high-throughput screening
Readily Synthesizable CoreFacilitates the generation of analogsEfficient exploration of structure-activity relationships
Tunable Physicochemical PropertiesEnables optimization of ADMET propertiesDevelopment of orally bioavailable drug candidates

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid?

Methodological Answer: The synthesis typically involves a Friedel-Crafts acylation followed by oxidation. A validated protocol includes reacting 4-chlorophenylacetic acid with oxalyl chloride under anhydrous conditions to form the intermediate diketone. Subsequent hydrolysis under acidic conditions yields the target compound. Key steps:

  • Reaction Conditions : Use dichloromethane as a solvent, AlCl₃ as a catalyst, and reflux at 40–50°C for 6–8 hours.
  • Yield Optimization : Purification via recrystallization (e.g., ethyl acetate/hexane) improves purity (>95% by HPLC).
  • Critical Parameters : Moisture exclusion is essential to prevent side reactions. Monitor reaction progress via TLC (Rf = 0.3 in 1:1 ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Spectroscopic Analysis :
    • ¹H-NMR (DMSO-d₆, δ ppm): 8.08 (d, J = 8.70 Hz, 2H, aromatic), 7.63 (d, J = 8.69 Hz, 2H, aromatic), 4.59 (s, 1H, α-proton to ketone) .
    • IR (cm⁻¹): 3504 (O-H stretch), 1630 (C=O ketone), 1591 (C=C aromatic).
  • Chromatography : HPLC with a C18 column (mobile phase: 70:30 acetonitrile/0.1% H₃PO₄) confirms purity.
  • Thermal Analysis : Melting point (164–165°C with decomposition) serves as a quick purity check .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during synthesis under varying catalytic conditions?

Methodological Answer: Yield discrepancies often arise from catalyst choice or moisture interference. Systematic approaches include:

  • Catalyst Screening : Compare AlCl₃ (70% yield) vs. FeCl₃ (50% yield) in Friedel-Crafts steps. AlCl₃ offers superior Lewis acidity but requires strict anhydrous conditions.
  • Kinetic Studies : Use in-situ IR to monitor diketone formation rates. AlCl₃ accelerates acylation but may promote over-oxidation if not quenched promptly.
  • Side-Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual water, reducing hydrolytic byproducts .

Q. How does the chlorine substituent influence the protolytic equilibria and acidity of this compound?

Methodological Answer: The electron-withdrawing Cl group enhances acidity by stabilizing the deprotonated form. Key findings:

  • pKa Determination : Potentiometric titration in aqueous solutions gives pKa₁ = 2.08 (α-keto acid) and pKa₂ = 4.15 (aryl-bound carboxylic acid).
  • Comparative Analysis : The Cl substituent lowers pKa by ~0.5 units compared to non-halogenated analogs due to inductive effects.
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) show increased electron density at the carbonyl oxygen, corroborating experimental data .

Q. What are the challenges in analyzing biological activity, and how can structure-activity relationship (SAR) studies address them?

Methodological Answer: Challenges include low solubility and metabolic instability. SAR strategies:

  • Derivatization : Synthesize esters (e.g., methyl or ethyl) to improve membrane permeability. For example, esterification of the carboxylic acid group enhances cellular uptake in in vitro assays .
  • Functional Group Modulation : Replace Cl with other halogens (e.g., Br) or electron-donating groups to assess antimicrobial potency. Preliminary data show 4-Bromo analogs exhibit 2-fold higher activity against S. aureus .
  • Metabolic Profiling : Use LC-MS to identify degradation products in hepatocyte models, guiding structural modifications for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.